7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
7-phenyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMQRZMWSETPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677842 | |
| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-88-3 | |
| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial Knoevenagel condensation between thiobarbituric acid and aryl glyoxals, followed by nucleophilic attack from N-methyl urea to form the oxazine ring. Microwave irradiation significantly reduces reaction time from hours to minutes while improving yields (85–92%) compared to conventional heating (70–78%). Key parameters include:
| Parameter | Thermal Conditions | Microwave Conditions |
|---|---|---|
| Temperature | 80°C | 100°C |
| Time | 4–6 hours | 10–15 minutes |
| Solvent | Ethanol | Ethanol |
| Yield | 70–78% | 85–92% |
This method’s scalability is limited by the availability of substituted aryl glyoxals, but it offers excellent atom economy and avoids hazardous byproducts.
Mixed Anhydride Intermediate Method
A patent by Farbenfabriken Bayer AG describes the synthesis of benzo-1,3-oxazine-diones using mixed anhydride intermediates, which can be adapted for pyrimido-oxazine-diones.
Stepwise Synthesis
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Formation of Mixed Anhydride : Reacting 5-phenylbarbituric acid with chloroformic acid ethyl ester in tetrahydrofuran (THF) generates a reactive intermediate.
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Amine Coupling : Treatment with propargylamine introduces the propargyl group at N1.
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Cyclization : Heating under reflux in Decalin facilitates oxazine ring closure.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Anhydride Formation | Chloroformic acid ethyl ester, THF, 0°C, 1 hr | 89% |
| Amine Coupling | Propargylamine, THF, 60°C, 2 hrs | 75% |
| Cyclization | Decalin, 150°C, 4 hrs | 68% |
This method requires stringent anhydrous conditions but provides precise control over substituent placement.
Characterization and Analytical Validation
The synthesized compound is validated using spectroscopic techniques:
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FT-IR : Peaks at 1745 cm⁻¹ (C=O stretching) and 2110 cm⁻¹ (C≡C stretch of propargyl).
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.72 (d, 2H, propargyl-CH₂), 3.10 (t, 1H, ≡C-H).
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Mass Spectrometry : [M+H]⁺ peak at m/z 280.1, consistent with the molecular formula C₁₅H₉N₃O₃ .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
Propargyl vs. Allyl/Propyl :
- The propargyl group in the target compound introduces a rigid, linear geometry compared to the flexible allyl (C=C) or propyl (C-C) groups. This rigidity may improve binding affinity in enzyme active sites (e.g., EGFR inhibition, as seen in pyrimido-oxazine derivatives in ) .
- Allyl and propyl derivatives exhibit higher solubility due to reduced steric hindrance, whereas the propargyl group may reduce solubility but enhance target specificity .
Phenyl vs. Methylthio at C7 :
- The phenyl group at C7 provides aromatic stacking interactions, critical for binding to hydrophobic pockets in proteins. In contrast, the methylthio group () offers sulfur-mediated hydrogen bonding but may lead to metabolic instability .
Biological Activity Trends: Pyrimido-oxazine derivatives with alkyl/aryl substituents (e.g., compound 20a in ) show nanomolar IC50 values against EGFR, suggesting the target compound’s propargyl group could similarly enhance kinase inhibition . Thio-substituted analogs () are less stable but may exhibit unique reactivity in covalent inhibitor design .
Pharmacological Potential
- Kinase Inhibition : Pyrimido-oxazines with C1 alkyl/aryl groups (e.g., compound 20a, IC50 = 4.5 nM against EGFR) suggest the propargyl variant may similarly target tyrosine kinases .
- Antimicrobial Activity : Pyrimido[4,5-d]pyrimidones () with IC50 values ~10 ppm indicate moderate bioactivity, which may extend to the target compound depending on substituent effects .
Biological Activity
7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS Number: 1253790-88-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₉N₃O₃
- Molecular Weight : 279.26 g/mol
- Structural Characteristics : The compound features a pyrimido[4,5-D][1,3]oxazine core which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of oxazines have shown growth inhibitory effects on various cancer cell lines including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest .
| Cell Line | Effect | Mechanism |
|---|---|---|
| MIA PaCa-2 | Inhibition of proliferation | Induction of apoptosis |
| MCF-7 | Growth inhibition | Cell cycle arrest |
Antimicrobial Activity
Compounds related to the oxazine family have also demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential leads in antibiotic development .
Anti-inflammatory Effects
The biological activity of this compound may extend to anti-inflammatory effects. Compounds structurally similar to this oxazine have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models .
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazine derivatives and evaluated their anticancer properties. Among them, 7-Phenyl derivatives showed promising results against human cancer cell lines with IC50 values indicating significant potency .
Study 2: Antimicrobial Evaluation
A comprehensive screening of several pyrimidine and oxazine derivatives revealed that certain compounds exhibited moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the phenyl group in enhancing bioactivity .
The biological activities of this compound are hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The ability to affect pathways such as NF-kB and MAPK can lead to reduced inflammation and tumor growth.
Q & A
Q. What are the common synthetic strategies for preparing 7-phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione and its structural analogs?
- Methodological Answer : The synthesis typically involves multi-step routes starting with anthranilic acid derivatives or isatoic anhydrides. For example, benzylation or alkylation of phenolic groups (to improve solubility) followed by cyclization with reagents like oxalyl chloride or trimethylsilyl isothiocyanate can yield the oxazine-dione core. A critical step is optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-alkylation. For analogs, substituents like methylthio or phenyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Reference synthetic protocols for related compounds suggest yields ranging from 60–85% under inert atmospheres .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | Benzyl chloride, K₂CO₃, DMF, 80°C | Phenolic group protection | 90% | |
| 2 | Oxalyl chloride, THF, -10°C | Cyclization | 75% |
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR spectra resolve proton environments (e.g., phenyl vs. propynyl groups). Coupling constants (e.g., J = 9–12 Hz for aromatic protons) help assign regiochemistry.
- HRMS : Exact mass analysis (e.g., m/z 331.0975 for C₁₇H₁₁N₃O₃) confirms molecular formula .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to validate the bicyclic oxazine-dione framework .
Q. What structural features influence the reactivity of this compound?
- Methodological Answer : The electron-deficient oxazine-dione core is susceptible to nucleophilic attack at the carbonyl positions. The propynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the phenyl ring stabilizes the structure via conjugation. Substituents at the 7-position (e.g., methylthio, halogens) modulate electronic effects, altering reactivity in cross-coupling or oxidation reactions. Computational studies (DFT) can predict electrophilic/nucleophilic sites for functionalization .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be experimentally validated?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracing in cyclization steps) and kinetic analysis (e.g., monitoring intermediates via LC-MS). For example, quenching reactions at timed intervals and analyzing intermediates by NMR or IR spectroscopy can identify rate-determining steps. Computational tools (e.g., Gaussian for transition-state modeling) complement experimental data to propose plausible pathways .
Q. What computational methods are suitable for predicting the biological activity or stability of this compound?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes with oxazine-dione binding pockets).
- QM/MM simulations : Assess hydrolysis stability by modeling water interaction with the dione moiety.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .
Q. How should researchers address contradictions in spectral or crystallographic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or unit cell parameters) require systematic validation:
- Repetition under controlled conditions : Eliminate solvent or temperature artifacts.
- Alternative techniques : Use NOESY for stereochemical confirmation if X-ray data is ambiguous.
- Consensus refinement : Compare multiple datasets (e.g., SHELXL vs. Olex2 outputs) to resolve structural ambiguities. Contradictions in melting points or optical rotations may indicate polymorphic forms or enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
